molecular formula C28H32FN3O5 B611126 TAK-828F

TAK-828F

Cat. No.: B611126
M. Wt: 509.6 g/mol
InChI Key: ICMFYVOUDGRBLG-NJMNTPMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAK-828F is a novel, orally available compound that acts as a selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt). This compound has shown significant potential in the treatment of inflammatory diseases, particularly inflammatory bowel disease (IBD), by targeting and modulating the activity of Th17 cells .

Preparation Methods

The synthesis of TAK-828F involves several key steps, including the diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative with sodium borohydride (NaBH4). The process also includes Wittig olefination, hydrogenation, and amidation reactions. The overall yield of the synthesis has been improved from 23% to 39% through optimization and streamlining of several steps .

Comparison with Similar Compounds

TAK-828F is unique in its high selectivity and potency as a RORγt inverse agonist. Similar compounds include other RORγt inhibitors and inverse agonists, such as SR2211 and GSK2981278. this compound stands out due to its strong binding affinity, oral bioavailability, and efficacy in preclinical models of inflammatory diseases .

Properties

IUPAC Name

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFYVOUDGRBLG-NJMNTPMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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